2-[(Methylamino)methyl]phenol hydrobromide
Overview
Description
2-[(Methylamino)methyl]phenol hydrobromide is a chemical compound with the molecular formula C8H12BrNO and a molecular weight of 218.09 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its role in inhibiting biofilm formation and down-regulating virulence genes in certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]phenol hydrobromide typically involves the reaction of 2-hydroxybenzylamine with methylamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The methylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
2-[(Methylamino)methyl]phenol hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on bacterial biofilm formation and virulence gene expression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 2-[(Methylamino)methyl]phenol hydrobromide involves targeting the quorum regulator SarA in Staphylococcus aureus . By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation. This makes it a promising candidate for combating bacterial infections, particularly those involving biofilm-related resistance.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]phenol
- 2-Hydroxybenzylamine
- Methylamine derivatives
Uniqueness
2-[(Methylamino)methyl]phenol hydrobromide is unique due to its specific targeting of the SarA quorum regulator in Staphylococcus aureus . This targeted action results in significant reductions in biofilm formation and virulence gene expression, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-(methylaminomethyl)phenol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAFSSKDAKGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172706-51-2 | |
Record name | 2-[(methylamino)methyl]phenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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